1-n-Octylpyrrole

説明

Historical Context and Discovery

The development of this compound as a significant chemical compound emerged from the broader evolution of pyrrole chemistry and the systematic exploration of alkyl-substituted pyrrole derivatives. Pyrrole itself was first characterized as a fundamental heterocyclic compound in the mid-19th century, establishing the foundation for subsequent investigations into substituted derivatives. The specific exploration of long-chain alkyl-substituted pyrroles gained momentum in the latter half of the 20th century as researchers sought to modify the physical and chemical properties of the basic pyrrole structure.

Early investigations into octyl-substituted pyrrole derivatives appeared in the scientific literature during the 1980s, with notable contributions documented in chemical journals of that period. The synthesis and characterization of this compound specifically gained prominence through the work of researchers investigating soluble conducting polymers. A landmark study published in 1989 by Masuda, Tanaka, and Kaeriyama reported the successful preparation of poly(3-octylpyrrole), demonstrating the potential for creating soluble conducting polymers from octyl-substituted pyrrole monomers. This work represented a significant breakthrough in the field, as it addressed the long-standing challenge of producing conducting polymers that maintained both their electronic properties and solubility in organic solvents.

The historical significance of this compound development is further evidenced by its inclusion in patent literature from the mid-1980s, where various synthetic approaches and applications were documented. These early investigations laid the groundwork for subsequent research into the compound's diverse applications, ranging from materials science to organic electronics.

Chemical Classification and Nomenclature

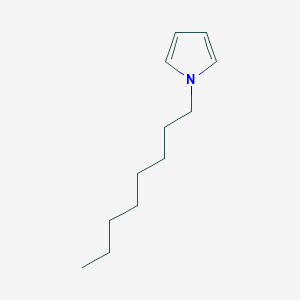

This compound belongs to the class of heterocyclic aromatic compounds known as pyrroles, which are characterized by a five-membered ring structure containing four carbon atoms and one nitrogen atom. The systematic classification of this compound places it within the broader category of nitrogen-containing heterocycles, specifically as an N-alkylated pyrrole derivative.

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The systematic name "1-octyl-1H-pyrrole" indicates the presence of an octyl substituent attached to the nitrogen atom at position 1 of the pyrrole ring. Alternative naming conventions include "this compound" and "N-octylpyrrole," all referring to the same molecular structure with the molecular formula C₁₂H₂₁N.

Table 1: Chemical Properties and Identification Data for this compound

The structural characteristics of this compound include the fundamental pyrrole ring system with its distinctive aromatic properties derived from the delocalization of the nitrogen lone pair into the ring system. The octyl chain substitution at the nitrogen position significantly modifies the compound's physical properties, particularly its solubility profile and processing characteristics. This structural modification represents a strategic approach to enhancing the utility of the basic pyrrole framework while maintaining its essential chemical reactivity.

The compound's classification as a heterocyclic aromatic system is supported by its electronic structure, which exhibits the characteristic 4n+2 π-electron system required for aromaticity according to Hückel's rule. The presence of the octyl substituent does not disrupt this aromatic character but instead provides additional functionality through the aliphatic chain, creating a hybrid molecule that combines aromatic reactivity with enhanced solubility and processability.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its role as a simple substituted pyrrole derivative. This compound has emerged as a crucial building block in the development of advanced materials, particularly in the field of conducting polymers and organic electronics. The strategic incorporation of the octyl chain has addressed fundamental challenges in heterocyclic chemistry, particularly the need to balance molecular functionality with practical processability.

Research into this compound has demonstrated its exceptional utility in organic electronics applications, where it serves as a key component in the development of organic semiconductors. These applications have proven crucial for advancing organic light-emitting diodes and organic photovoltaic cells, technologies that represent significant steps toward energy-efficient lighting and sustainable solar energy solutions. The compound's unique properties enable the creation of electronic devices that combine the advantages of organic materials with the performance characteristics required for practical applications.

Table 2: Research Applications and Findings for this compound

The development of poly(3-octylpyrrole) represents one of the most significant contributions of this compound to heterocyclic chemistry research. Unlike many conducting polymers that suffer from poor solubility and difficult processing, poly(3-octylpyrrole) demonstrates excellent solubility in common organic solvents including dichloromethane, tetrahydrofuran, and chloroform-acetone mixtures. This breakthrough addressed a critical limitation in conducting polymer technology and opened new avenues for practical applications.

Sensor technology applications have further demonstrated the versatility of this compound in heterocyclic chemistry research. The compound's ability to detect various gases and vapors has proven valuable for environmental monitoring and safety systems, showcasing how heterocyclic modifications can lead to practical technological solutions. These applications highlight the compound's role in bridging fundamental heterocyclic chemistry with real-world technological needs.

The significance of this compound in pharmaceutical research represents another important dimension of its contribution to heterocyclic chemistry. As a building block in the synthesis of pharmaceutical intermediates, the compound aids in the development of new drugs with enhanced efficacy profiles. This application demonstrates the continued relevance of classical heterocyclic chemistry in modern drug discovery efforts.

特性

IUPAC Name |

1-octylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11-12H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCMRJJCPRARIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442689 | |

| Record name | 1-n-Octylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50966-65-9 | |

| Record name | 1-n-Octylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-n-Octylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct N-Alkylation of Pyrrole with Octyl Halides

One classical approach to preparing N-alkylpyrroles such as this compound is the direct alkylation of pyrrole with octyl halides (e.g., n-octyl chloride or bromide). This method typically requires a base and sometimes a phase transfer catalyst to facilitate the nucleophilic substitution on the nitrogen atom of pyrrole.

- Reaction Conditions: Mild to moderate temperatures (e.g., 80–95 °C), use of quaternary ammonium salt as phase transfer catalyst.

- Process Example: According to patent CN107129454A, 2-pyrrolidone reacts with n-octyl chloride in the presence of a quaternary ammonium salt catalyst at 85 °C, with slow dropwise addition of n-octyl chloride over 9–10 hours. The mole ratio of pyrrolidone to n-octyl chloride is controlled between 0.9 and 1.2. The reaction proceeds under atmospheric pressure.

- Advantages: Mild conditions, high conversion rate, high product purity, simple preparation technology, low environmental pollution, and improved safety compared to high-pressure methods.

- Limitations: Reaction time can be long due to slow addition of alkyl halide.

| Parameter | Details |

|---|---|

| Temperature | 80–95 °C |

| Pressure | Atmospheric |

| Catalyst | Quaternary ammonium salt (PTC) |

| Reaction Time | 9–10 hours (dropwise addition) |

| Conversion Rate | High |

| Product Purity | High |

| Environmental Impact | Low |

| Safety | Improved vs. high-pressure methods |

This method is primarily used for N-alkylation of pyrrolidones but can be adapted for pyrroles to yield this compound with similar conditions.

Catalytic Synthesis from But-2-ene-1,4-diols and Primary Amines

Another approach involves reacting ammonia or primary amines with but-2-ene-1,4-diol derivatives in the presence of supported catalysts.

- Catalyst: Supported catalysts containing metals or acidic sites facilitate the cyclization.

- Temperature: High temperatures (180–500 °C, preferably 240–350 °C) are required to keep the reaction mixture in the gaseous state.

- Reaction Time: Short residence times (1–40 seconds, preferably 5–25 seconds).

- Pressure: Can be performed under atmospheric or elevated pressure.

- Solvent: No additional solvents are used.

- Scope: Various primary amines including n-octylamine can be used to prepare N-substituted pyrroles.

- Advantages: Continuous or batchwise operation possible, rapid reaction times.

- Disadvantages: High temperature may limit substrate scope and increase energy consumption.

| Parameter | Details |

|---|---|

| Temperature | 180–500 °C (optimal 240–350 °C) |

| Pressure | Atmospheric or elevated |

| Catalyst | Supported metal or acidic catalyst |

| Residence Time | 1–40 seconds (optimal 5–25 s) |

| Solvent | None |

| Reaction Mode | Continuous or batch |

This method is suitable for industrial-scale production but requires specialized equipment for high-temperature gas-phase reactions.

Comparative Analysis of Preparation Methods

| Method | Temperature | Pressure | Catalyst/Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| N-Alkylation with Octyl Halides | 80–95 °C | Atmospheric | Quaternary ammonium salt (PTC) | High | Mild, high purity, environmentally friendly | Long reaction time |

| Paal–Knorr Reaction with Octylamine | 50–75 °C or RT | Atmospheric | Solvent-free or aqueous basic media | Good to high | Sustainable, mild, versatile | Purification not always optimized |

| Catalytic Reaction with Diols | 180–500 °C | Atmospheric or elevated | Supported catalysts, gas phase | Moderate to high | Fast, continuous operation possible | High energy input, harsh conditions |

Summary of Research Findings

- The Paal–Knorr reaction using primary octylamine and 1,4-dicarbonyl equivalents is a versatile and sustainable method for preparing this compound with good yields under mild conditions.

- Direct N-alkylation of pyrrole with n-octyl chloride in the presence of phase transfer catalysts provides high purity products but requires long reaction times.

- High-temperature catalytic methods using but-2-ene-1,4-diols and primary amines offer rapid synthesis but at the cost of energy and harsher conditions.

- Analytical yields are commonly determined by 1H NMR with internal standards; isolated yields may vary depending on purification.

- Recent advances focus on sustainable and mild conditions, including solvent-free and aqueous media reactions, to reduce environmental impact.

化学反応の分析

Types of Reactions: 1-n-Octylpyrrole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrrole derivatives with functional groups such as carbonyl or carboxyl groups.

Reduction: Reduction reactions can convert it into saturated pyrrolidine derivatives.

Substitution: It can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Products include 1-octyl-2,5-diketopyrrole and 1-octylpyrrole-2-carboxylic acid.

Reduction: Products include 1-octylpyrrolidine.

Substitution: Products vary depending on the substituent introduced, such as 1-octyl-2-chloropyrrole or 1-octyl-2-sulfonylpyrrole.

科学的研究の応用

Organic Electronics

1-n-Octylpyrrole in OLEDs and Photovoltaics

This compound is widely recognized for its role in enhancing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Its unique properties, including solubility and stability, make it an ideal candidate for these applications.

-

Properties :

- Molecular formula: CHN

- Melting point: Approximately 20 °C

- Solubility: Highly soluble in common organic solvents, which facilitates its integration into various formulations.

-

Performance Enhancements :

- In OLEDs, this compound improves charge transport and light emission efficiency.

- In OPVs, it enhances the stability and efficiency of the active layer, contributing to better energy conversion rates.

| Application | Effect on Performance | Reference |

|---|---|---|

| OLEDs | Improved charge transport | |

| Organic Photovoltaics | Enhanced stability and efficiency |

Marine Biology

Chemical Defense Mechanism

Recent studies have highlighted the role of alkylpyrrole sulfamates, including this compound, in marine organisms as chemical deterrents against predators. This application is particularly relevant in understanding ecological interactions within marine ecosystems.

- Deterrent Effects :

- Research indicates that this compound sulfamate significantly deters fish feeding on certain marine worms, showcasing its potential as a natural defense mechanism.

- Case Study :

- A study on Cirriformia tentaculata revealed that extracts containing this compound sulfamate led to a notable rejection rate by bluehead wrasse fish, demonstrating its effectiveness as a feeding deterrent.

| Marine Organism | Concentration of Pyrrole Sulfamates | Deterrent Effect | Reference |

|---|---|---|---|

| Cirriformia tentaculata | 0.8% (dry mass) | Strong deterrence |

Material Science

Conductive Polymers

This compound is also utilized in the development of conductive polymers, which are essential in various applications including sensors and batteries. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability.

- Applications in Batteries :

- The compound can be used to improve the thermal runaway prevention mechanisms in lithium-ion batteries by modifying the polymer's thermal properties.

Future Research Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

- Enhanced Formulations : Investigating blends with other conductive materials to further improve electronic properties.

- Ecological Studies : Expanding research on the ecological roles of alkylpyrroles in marine environments to understand their impact on food webs.

- Industrial Applications : Exploring scalable production methods for commercial applications in electronics and materials science.

作用機序

The mechanism of action of 1-n-Octylpyrrole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing biochemical processes. The octyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of its use.

類似化合物との比較

Substituent Type and Position

1-n-Octylpyrrole belongs to the class of N-alkylpyrroles, which are structurally distinct from N-aryl or heteroaryl-substituted pyrroles. Key comparisons include:

- N-Phenylpyrroles : Derivatives like 2,5-bis(trimethylsilyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole (compound 8 in ) incorporate aromatic substituents. These exhibit enhanced π-conjugation, altering electronic properties and reactivity compared to alkylated analogs. For instance, phenyl-substituted pyrroles may participate in electrophilic aromatic substitution, whereas alkylated derivatives like this compound are more inert .

- Heteroaryl-Substituted Pyrroles : Complex derivatives such as compound 13o (), which contains furyl and pyridyl groups, demonstrate pharmacological activity. However, these are structurally and functionally distinct from this compound due to their extended conjugation and heteroatom inclusion .

Alkyl Chain Length and Branching

This compound is compared to other N-alkylpyrroles with varying chain lengths:

Physicochemical Properties

- Solubility: this compound’s octyl chain enhances solubility in nonpolar solvents, whereas phenyl-substituted pyrroles are more soluble in aromatic solvents .

- Thermal Stability : N-alkylpyrroles generally decompose at lower temperatures (<300°C) compared to aryl-substituted analogs (e.g., compound 13o decomposes at 228–231°C) .

生物活性

1-n-Octylpyrrole is a pyrrole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its hydrophobic nature and potential applications in various fields, exhibits significant pharmacological properties including antimicrobial, anti-inflammatory, and cytotoxic effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a hydrophobic compound with the following chemical structure:

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

The hydrophobicity of this compound contributes to its ability to interact with biological membranes, influencing its pharmacological effects.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, a study reported that compounds similar to this compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce inflammatory responses. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notably, it exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

This suggests potential applications in cancer therapeutics.

Case Studies

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogens. The results demonstrated that at a concentration of 100 µg/mL, the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of this compound using LPS-stimulated RAW264.7 macrophages. The treatment with this compound resulted in a marked decrease in nitric oxide (NO) production, indicating its role in modulating inflammatory pathways.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in biological systems?

- Methodology : Synthesize analogs with varying alkyl chain lengths or substituents. Evaluate bioactivity (e.g., antimicrobial efficacy via MIC assays) and correlate with computed descriptors (e.g., logP, polar surface area). For example, this compound’s amphiphilic structure may enhance membrane permeability in bacterial assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。